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molecular formula C6H5N3 B1194522 Azidobenzene CAS No. 622-37-7

Azidobenzene

Cat. No. B1194522
M. Wt: 119.12 g/mol
InChI Key: CTRLRINCMYICJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04223032

Procedure details

A solution of sodium (2.04 g; 0.089 mole) in ethanol (50 ml) was added to a mixture of phenyl azide (11.9 g; 0.1 mole) and ethyl cyanoacetate (11.3 g; 0.1 mole) and the product gently warmed to 45° C. with stirring for 5 mins. After stirring at ambient temperature for a further 15 minutes the flask was immersed in water at room temperature for 3 hrs. A white solid separated which was filtered off after dilution of the mixture with water and washed with water. Recrystallisation from ethanol gave 18.4 g. (79%) of material of mp 124.5-125.5° C. (lit mp 126°; B. R. Brown, D. L. Hammick and S. G. Heritage J. Chem. Soc. 3820 [1953]).
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
[ 1953 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]1([N:8]=[N+:9]=[N-:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])#[N:12]>C(O)C.O>[NH2:12][C:11]1[N:8]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:9]=[N:10][C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15] |^1:0|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
[Na]
Name
Quantity
11.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
11.3 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
[ 1953 ]
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
with stirring for 5 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for a further 15 minutes the flask
Duration
15 min
CUSTOM
Type
CUSTOM
Details
A white solid separated which
FILTRATION
Type
FILTRATION
Details
was filtered off after dilution of the mixture with water
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol
CUSTOM
Type
CUSTOM
Details
gave 18.4 g

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
NC1=C(N=NN1C1=CC=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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